1-Ethyl-1,3,3-trimethylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,3,3-trimethylindan is an organic compound with the molecular formula C14H20 and a molecular weight of 188.31 g/mol It is a derivative of indan, characterized by the presence of an ethyl group and three methyl groups attached to the indan ring structure
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1,3,3-trimethylindan typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Ethyl-1,3,3-trimethylindan undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-Ethyl-1,3,3-trimethylindan exerts its effects is primarily through interactions with specific molecular targets and pathways. Its structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,3,3-trimethylindan can be compared with other similar compounds such as:
1-Phenyl-1,3,3-trimethylindan: This compound has a phenyl group instead of an ethyl group, leading to different chemical properties and applications.
1,1,3-Trimethyl-3-phenylindan:
Eigenschaften
CAS-Nummer |
60899-29-8 |
---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1-ethyl-1,3,3-trimethyl-2H-indene |
InChI |
InChI=1S/C14H20/c1-5-14(4)10-13(2,3)11-8-6-7-9-12(11)14/h6-9H,5,10H2,1-4H3 |
InChI-Schlüssel |
VAGHKHBGEGOUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C2=CC=CC=C21)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.